molecular formula C14H12Br2N2O2 B13981246 Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate

Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate

Cat. No.: B13981246
M. Wt: 400.06 g/mol
InChI Key: MUWANRNBIFGYDJ-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate is a brominated pyridine derivative featuring two bromomethyl substituents and a methyl ester group. Its molecular structure consists of a central pyridine ring substituted at the 4-position with a carboxylate ester and at the 2- and 6-positions with bromomethyl groups. The latter positions are further linked to a second pyridine ring, creating a bipyridine scaffold. The bromomethyl groups serve as reactive handles for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C14H12Br2N2O2

Molecular Weight

400.06 g/mol

IUPAC Name

methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate

InChI

InChI=1S/C14H12Br2N2O2/c1-20-14(19)9-5-11(8-16)18-13(6-9)12-4-2-3-10(7-15)17-12/h2-6H,7-8H2,1H3

InChI Key

MUWANRNBIFGYDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C2=CC=CC(=N2)CBr)CBr

Origin of Product

United States

Biological Activity

Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate, a compound featuring multiple bromomethyl and pyridine moieties, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Composition

  • Molecular Formula : C12H10Br2N2O2
  • Molecular Weight : 342.03 g/mol
  • CAS Number : 96517-97-4

The compound incorporates two bromomethyl groups attached to a pyridine ring, which significantly influences its reactivity and biological interactions.

1. Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of pyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
This compoundA431<10Induction of apoptosis
Related Pyridine DerivativeHT2923.30 ± 0.35Inhibition of Bcl-2 protein

In particular, the presence of bromine atoms has been shown to enhance the cytotoxicity through increased electron-withdrawing effects, which can facilitate interactions with cellular targets .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that halogenated pyridines often exhibit significant antibacterial and antifungal activities.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus46.9 µg/mL
Candida albicans7.8 µg/mL

The electron-withdrawing nature of bromine enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

3. Enzyme Inhibition

Enzymatic assays have shown that similar pyridine derivatives can act as potent inhibitors of various enzymes involved in cancer progression and inflammation.

Enzyme TargetIC50 (nM)Reference
ALK5 Kinase7.68 - 13.70
p38α MAP Kinase1240 - 3370

These findings suggest that this compound may also possess similar inhibitory effects on critical signaling pathways related to tumor growth and inflammatory responses.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various pyridine derivatives, this compound was tested against A431 cells. The results indicated a significant reduction in cell viability at concentrations below 10 µM, attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of several halogenated pyridines, including our compound of interest. The results demonstrated strong activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations.

Comparison with Similar Compounds

Ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate (CAS: 857053-81-7)

  • Molecular Formula : C₂₉H₄₃BrN₂O₂ vs. C₁₃H₁₂Br₂N₂O₂ (target compound).
  • Substituent Differences :
    • The ethyl ester group (vs. methyl) increases hydrophobicity.
    • A bromo substituent (vs. bromomethyl) reduces reactivity toward nucleophilic substitution.
    • A long hexadecyl chain at the 4-position introduces significant lipophilicity (XLogP3 = 11.1 vs. ~3.5 estimated for the target compound) .

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate

  • Structural Features : Incorporates an oxazolo-pyridine core and a piperidinyl-benzyl group, differing from the bipyridine scaffold of the target compound.
  • Physicochemical Data :
    • IR absorption at 1707 cm⁻¹ (ester C=O) and 1603 cm⁻¹ (C=N) .
    • ¹H NMR signals for aromatic protons (δ 7.5–8.5 ppm) and aliphatic chains (δ 1.40–3.50 ppm) .
  • Reactivity : The absence of bromine substituents limits its utility in halogen-bonding interactions compared to the target compound.

Physicochemical and Computational Properties

Property Target Compound (Estimated) Ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate
Molecular Weight ~388.06 g/mol 531.6 g/mol
XLogP3 ~3.5 11.1
Hydrogen Bond Acceptors 5 4
Rotatable Bonds 4 19
Topological Polar Surface Area ~52.1 Ų 52.1 Ų

Key Observations :

  • The hexadecyl-containing analogue exhibits extreme lipophilicity, making it unsuitable for aqueous-phase reactions.
  • The target compound’s lower molecular weight and bromomethyl groups enhance its versatility in synthetic chemistry.

Research Tools and Methodologies

While direct data on the target compound’s synthesis or characterization are absent in the provided evidence, software tools like SHELXL (for crystallographic refinement) and WinGX (for single-crystal data analysis) are widely used for characterizing similar brominated heterocycles .

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